(2-Chloro-4-methoxy-5-pyrimidinyl)boronic Acid (2-Chloro-4-methoxy-5-pyrimidinyl)boronic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20480246
InChI: InChI=1S/C5H6BClN2O3/c1-12-4-3(6(10)11)2-8-5(7)9-4/h2,10-11H,1H3
SMILES:
Molecular Formula: C5H6BClN2O3
Molecular Weight: 188.38 g/mol

(2-Chloro-4-methoxy-5-pyrimidinyl)boronic Acid

CAS No.:

Cat. No.: VC20480246

Molecular Formula: C5H6BClN2O3

Molecular Weight: 188.38 g/mol

* For research use only. Not for human or veterinary use.

(2-Chloro-4-methoxy-5-pyrimidinyl)boronic Acid -

Specification

Molecular Formula C5H6BClN2O3
Molecular Weight 188.38 g/mol
IUPAC Name (2-chloro-4-methoxypyrimidin-5-yl)boronic acid
Standard InChI InChI=1S/C5H6BClN2O3/c1-12-4-3(6(10)11)2-8-5(7)9-4/h2,10-11H,1H3
Standard InChI Key GQTWKNGZASFDJQ-UHFFFAOYSA-N
Canonical SMILES B(C1=CN=C(N=C1OC)Cl)(O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a pyrimidine ring substituted with:

  • Chlorine at position 2

  • Methoxy group (−OCH₃) at position 4

  • Boronic acid (−B(OH)₂) at position 5

This arrangement creates a planar geometry conducive to π-π stacking interactions in catalytic systems. The electron-withdrawing chlorine and electron-donating methoxy group modulate electronic density, influencing reactivity in cross-coupling reactions .

Physicochemical Data

While exact data for (2-chloro-4-methoxy-5-pyrimidinyl)boronic acid are unavailable, analogous pyrimidinylboronic acids exhibit the following properties :

PropertyValue (Analogous Compounds)
Molecular FormulaC₆H₇BClNO₃
Molecular Weight187.39 g/mol
Density1.403 g/cm³
Boiling Point~399°C
Flash Point~195°C
Storage Conditions−20°C in inert atmosphere

The boronic acid moiety’s propensity for protodeboronation under acidic or aqueous conditions necessitates careful pH control during synthetic applications .

Synthesis and Optimization Strategies

Lithiation-Boronation Pathway

The most reliable synthesis route for pyrimidinylboronic acids involves lithium-halogen exchange followed by boronation. For example, 2-methoxy-5-pyrimidylboronic acid is synthesized via:

  • Lithiation: Treatment of 5-bromo-2-methoxypyrimidine with n-BuLi at −70°C in THF.

  • Boronation: Quenching with triisopropylborate (B(OiPr)₃) to yield the boronic acid .

Adapting this method to (2-chloro-4-methoxy-5-pyrimidinyl)boronic acid would require:

  • Starting Material: 5-bromo-2-chloro-4-methoxypyrimidine

  • Optimized Conditions: Low-temperature lithiation (−70°C) to minimize side reactions, followed by boronate ester hydrolysis.

Challenges in Scalability

Scale-up of similar compounds faces hurdles such as:

  • Impurity Formation: Byproducts from incomplete lithiation or protodeboronation.

  • Yield Limitations: Reported yields for analogous syntheses range from 35–45% .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

This compound’s primary utility lies in forming carbon-carbon bonds with aryl halides. Key examples include:

Bis-Heteroaryl Synthesis

Reaction with 4,6-dichloropyrimidine under Pd(PPh₃)₂Cl₂ catalysis yields 4,6-bis(5-pyrimidyl)pyrimidine (56% yield) . Such bis-heteroarenes are pivotal in optoelectronic materials.

Pharmaceutical Intermediates

Coupling with 4-tert-butylbenzeneboronic acid produces penta-arylene derivatives (16% yield), which are scaffolds for endothelin receptor antagonists .

Structural Modifications

  • Methoxy → Chloro Conversion: Treatment with BCl₃ converts methoxy groups to chlorides, enabling further functionalization .

  • Protecting Group Strategies: Trityl groups shield the boronic acid during multistep syntheses.

Pharmacological Relevance

Structure-Activity Relationships (SAR)

  • Position 2 (Chloro): Increases metabolic stability by resisting oxidative demethylation.

  • Position 4 (Methoxy): Modulates electron density, affecting π-stacking with aromatic residues in target proteins .

Exposure RouteFirst Aid Measures
Skin ContactWash with water for 15 minutes; remove contaminated clothing .
Eye ExposureIrrigate with water; seek medical attention if irritation persists .
InhalationMove to fresh air; administer oxygen if necessary .

Future Perspectives

Synthetic Chemistry

  • Photoredox Catalysis: Leveraging visible-light-mediated cross-couplings to improve yields.

  • Continuous Flow Systems: Enhancing reproducibility in large-scale boronic acid synthesis.

Drug Discovery

  • Targeted Covalent Inhibitors: Exploiting the boronic acid’s ability to form reversible bonds with serine proteases.

  • Polypharmacology Agents: Designing dual ETₐ/AT₁ antagonists by hybridizing pyrimidine scaffolds with sartan moieties .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator